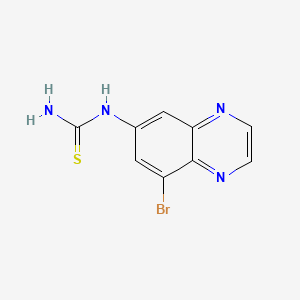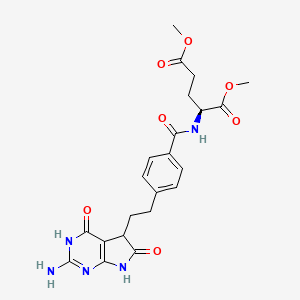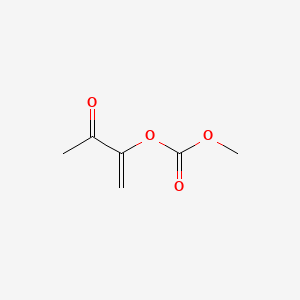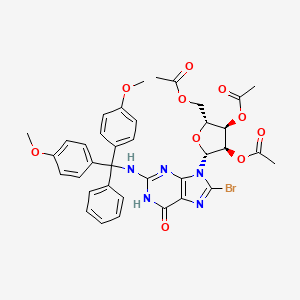
13-(3-Methyl-5-pentylfuran-2-YL)tridecanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of mono and dideuterated tridecanoic acids, which can be important for biochemical studies on desaturases, could be relevant for the synthesis and study of isotopically labeled versions of 13-(3-Methyl-5-pentylfuran-2-YL)tridecanoic acid.Molecular Structure Analysis
The molecular structure of 13-(3-Methyl-5-pentylfuran-2-YL)tridecanoic acid is unique due to its furan ring structure. The presence of the furan ring makes it distinct from other fatty acids.Chemical Reactions Analysis
Several studies have been conducted that provide insight into the chemical behavior of compounds similar to 13-(3-Methyl-5-pentylfuran-2-YL)tridecanoic acid. For instance, a study by Richter and Lakshminarayana (1979) studied the hydrogenation of methyl 13-(2-cyclopentenyl)tridecanoate, a compound related to 13-(3-Methyl-5-pentylfuran-2-YL)tridecanoic acid.Applications De Recherche Scientifique
Volatiles from Thermal Decomposition : A study by Gardner and Selke (1984) investigated the thermal decomposition of certain fatty acids and identified compounds like 2-pentylfuran and methyl 13-oxo-9,11-tridecadienoate, which are structurally similar to 13-(3-Methyl-5-pentylfuran-2-YL)tridecanoic acid. This suggests potential applications in understanding the thermal behavior of similar compounds (Gardner & Selke, 1984).
Isolation from Hevea Brasiliensis Latex : Englert et al. (2016) isolated a furan fatty acid (9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid) from Hevea brasiliensis latex. This furan fatty acid is closely related to 13-(3-Methyl-5-pentylfuran-2-YL)tridecanoic acid, indicating potential biomedical applications and contributions to the understanding of minor fatty acids in natural products (Englert et al., 2016).
Synthesis of Dideuterated and Enantiomers : Abad, Fabriàs, and Camps (2000) described the synthesis of mono and dideuterated tridecanoic acids, which can be important for biochemical studies on desaturases. This research could be relevant for the synthesis and study of isotopically labeled versions of 13-(3-Methyl-5-pentylfuran-2-YL)tridecanoic acid (Abad, Fabriàs & Camps, 2000).
Isomerisation and Saturation of Double Bonds : Richter and Lakshminarayana (1979) studied the hydrogenation of methyl 13-(2-cyclopentenyl)tridecanoate, a compound related to 13-(3-Methyl-5-pentylfuran-2-YL)tridecanoic acid. This study provides insight into the chemical behavior of such compounds under catalytic hydrogenation (Richter & Lakshminarayana, 1979).
Anaerobic Biodegradation of n-Hexadecane : Callaghan et al. (2008) studied the anaerobic biodegradation of n-hexadecane, identifying several fatty acids, including tridecanoic acid derivatives. This research suggests possible environmental or biotechnological applications for 13-(3-Methyl-5-pentylfuran-2-YL)tridecanoic acid in the context of biodegradation and environmental remediation (Callaghan, Tierney, Phelps & Young, 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
13-(3-methyl-5-pentylfuran-2-yl)tridecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O3/c1-3-4-13-16-21-19-20(2)22(26-21)17-14-11-9-7-5-6-8-10-12-15-18-23(24)25/h19H,3-18H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLMIJDQFTVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(O1)CCCCCCCCCCCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60852744 | |
| Record name | 13-(3-Methyl-5-pentylfuran-2-yl)tridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60852744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57818-42-5 | |
| Record name | 3-Methyl-5-pentyl-2-furantridecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-(3-Methyl-5-pentylfuran-2-yl)tridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60852744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-pentyl-2-furantridecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester](/img/structure/B583206.png)


![6,7-Dioxabicyclo[3.2.1]oct-2-ene-8-carboxylic acid](/img/structure/B583212.png)



![Ethanone, 1-[5,6-bis(methylene)-7-oxabicyclo[2.2.1]hept-2-yl]-, endo- (9CI)](/img/no-structure.png)
![Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B583220.png)

